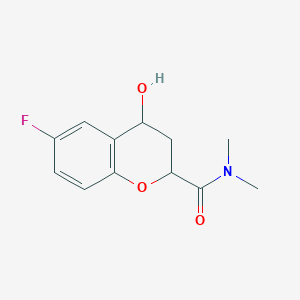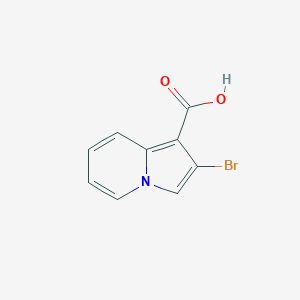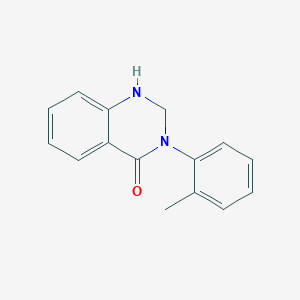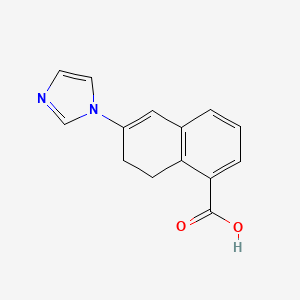
6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by the presence of three methoxy groups attached to the naphthalene ring, along with a dihydro ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7,8-trimethoxynaphthalene.
Reduction: The naphthalene ring is subjected to reduction conditions to form the dihydronaphthalene intermediate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Oxidation: The dihydronaphthalene intermediate is then oxidized to introduce the ketone functional group. This can be achieved using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The methoxy groups and the ketone functional group play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8-Trimethoxy-1-naphthol: Similar structure but with a hydroxyl group instead of a ketone.
6,7,8-Trimethoxy-2-naphthoic acid: Contains a carboxylic acid group instead of a ketone.
6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but fully saturated.
Uniqueness
6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both methoxy groups and a dihydro ketone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5101-02-0 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
6,7,8-trimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H16O4/c1-15-10-7-8-5-4-6-9(14)11(8)13(17-3)12(10)16-2/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
JXOJACBQVPRJOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)CCCC2=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)

![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)




![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)

![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)

